N-(4-amino-2-fluorophenyl)methanesulfonamide

Description

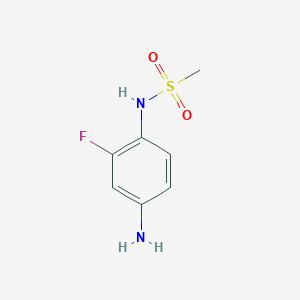

N-(4-Amino-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂CH₃) group attached to a para-amino and ortho-fluoro-substituted phenyl ring. Its molecular formula is C₇H₈FN₂O₂S (molecular weight: 204.21 g/mol) . This compound is utilized in pharmaceutical research as a precursor or intermediate for designing bioactive molecules, leveraging the electron-withdrawing fluorine and nucleophilic amino group for targeted interactions.

Key physicochemical properties include:

- Solubility: Moderate in polar solvents like DMSO or methanol due to sulfonamide polarity.

- Stability: The fluorine atom enhances metabolic stability compared to non-halogenated analogs.

- Synthesis: Typically prepared via sulfonylation of 4-amino-2-fluoroaniline with methanesulfonyl chloride under basic conditions .

Properties

IUPAC Name |

N-(4-amino-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKCIJUMTHTSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-amino-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro or nitroso derivatives

Reduction: Corresponding amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-amino-2-fluorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the amino and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : The fluorine atom in the target compound provides stronger electron withdrawal than chlorine, reducing π-electron density on the aromatic ring. This enhances resistance to oxidative metabolism compared to N-(4-chlorophenyl)methanesulfonamide .

- Amino Group Positioning: The para-amino group in the target compound facilitates hydrogen bonding in biological targets, whereas meta-substituted analogs (e.g., N-(4-amino-3-methoxyphenyl)methanesulfonamide) exhibit altered binding kinetics due to steric hindrance .

Spectroscopic and Computational Insights

- DFT Studies : Comparative DFT analyses of methylphenyl methanesulfonamides reveal that fluorine substitution decreases the HOMO-LUMO gap by 0.3–0.5 eV compared to methyl or methoxy analogs, enhancing reactivity .

- NMR Shifts : The ortho-fluorine in the target compound causes deshielding of adjacent protons, resulting in distinct ¹H NMR peaks at δ 7.2–7.5 ppm, unlike chloro or methoxy analogs .

Biological Activity

N-(4-amino-2-fluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, along with a methanesulfonamide moiety. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction : The amino group can form hydrogen bonds with receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has shown promise in cancer therapy. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including leukemia and solid tumors.

| Cell Line | IC50 (µM) |

|---|---|

| KG-1 (Leukemia) | 5.0 |

| A549 (Lung) | 10.0 |

| MCF-7 (Breast) | 7.5 |

The mechanism involves the induction of apoptosis through the activation of caspases and disruption of cell cycle progression .

Case Studies

- Antiviral Activity : A study evaluated the compound's potential as an inhibitor of hepatitis C virus (HCV) replication. Results indicated that it could inhibit NS5B polymerase activity, showing an EC50 value of 3.6 µM .

- Structure-Activity Relationship (SAR) : Research focused on modifying the compound's structure to enhance its biological activity. Substitutions at various positions on the phenyl ring were explored, leading to derivatives with improved potency against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.